2-[2-(4-Methoxyphenyl)cyclopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Methoxyphenyl)cyclopropyl]phenol is an organic compound characterized by a cyclopropyl group attached to a phenol ring, with a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)cyclopropyl]phenol typically involves the cyclopropanation of a suitable phenyl precursor. One common method is the reaction of 4-methoxyphenylmagnesium bromide with cyclopropylcarbonyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)cyclopropyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4
Properties
CAS No. |
40603-35-8 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)cyclopropyl]phenol |
InChI |
InChI=1S/C16H16O2/c1-18-12-8-6-11(7-9-12)14-10-15(14)13-4-2-3-5-16(13)17/h2-9,14-15,17H,10H2,1H3 |
InChI Key |
JFHGNQCSVHWAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.